Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Description
Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate (C₁₉H₂₄N₂O₄, molecular weight: 344.41 g/mol) is a piperidine-4-carboxylate derivative featuring a benzyl-substituted 2,5-dioxopyrrolidinyl moiety at the 3-position of the piperidine ring. This compound is structurally characterized by its dual heterocyclic system (piperidine and pyrrolidine rings) and ester functional groups.
Properties
IUPAC Name |
ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-19(24)15-8-10-20(11-9-15)16-12-17(22)21(18(16)23)13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBBABYLKGRRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzyl-substituted dioxopyrrolidine intermediate. This intermediate is then reacted with piperidine-4-carboxylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate. For instance, the derivative N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has shown significant efficacy in various seizure models. AS-1 demonstrated potent protection in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating its potential as a broad-spectrum anticonvulsant.
Table 1: Summary of Anticonvulsant Efficacy
| Compound | Test Model | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| AS-1 | MES | 15, 30, 60 | Significant protection |
| AS-1 + VPA | PTZ | Fixed ratio | Synergistic effect |
Central Nervous System Disorders
The compound is being investigated for its modulatory effects on excitatory amino acid transporters (EAATs), particularly EAAT2. This modulation is crucial for the treatment of epilepsy and other CNS disorders. The compound has shown favorable pharmacokinetic profiles and safety margins in preclinical studies, suggesting its potential for further development in treating conditions like epilepsy.
Synthesis and Derivatives
This compound can be synthesized through various methods involving piperidine derivatives. The synthesis process often includes the formation of the dioxopyrrolidine ring, which is essential for its biological activity.
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Dioxopyrrolidine | Benzylamine + diketene | 85 |
| Esterification | Ethanol + acid catalyst | 90 |
Case Studies and Research Findings
Several research articles have documented the efficacy of related compounds in treating neurological conditions:
- Anticonvulsant Studies : A study published in PubMed demonstrated that AS-1 provided significant protection against seizures induced by PTZ and showed a favorable safety profile.
- CNS Modulation : Research highlighted the potential of compounds like AS-1 as modulators of EAAT2, indicating promising avenues for treating epilepsy and possibly other CNS disorders.
- Comparative Studies : The comparative studies of various derivatives have shown that modifications to the piperidine structure can enhance anticonvulsant activity while minimizing side effects.
Mechanism of Action
The mechanism of action of Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperidine-4-carboxylate derivatives, focusing on molecular features, synthesis, and physicochemical properties. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Rf Value | Key Structural Differences |
|---|---|---|---|---|---|
| Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate (Target) | C₁₉H₂₄N₂O₄ | 344.41 | - | - | Benzyl-substituted dioxopyrrolidinyl |
| Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate | C₁₃H₂₀N₂O₄ | 268.31 | - | - | No benzyl group; reduced aromaticity |
| Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | C₁₉H₂₃ClN₂O₄ | ~379.86 | - | - | 3-Chlorophenyl substitution (electron-withdrawing) |
| Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclopentanecarboxylate | Likely C₁₉H₂₃NO₅ | ~345.39 | 91 | 0.54 | Cyclopentane ring with oxo group |
| Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexanecarboxylate | Likely C₂₀H₂₅NO₅ | ~359.42 | 84 | 0.63 | Cyclohexane ring with oxo group |
| Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate | C₁₄H₂₄N₂O₅ | 300.18 | 84 | 0.56 | Methoxyimino and ethoxy side chains |
Impact of Substituents on Physicochemical Properties
- Benzyl vs. Chlorophenyl Substitutions: The benzyl group in the target compound increases hydrophobicity compared to the chloro-substituted analog (), which may enhance membrane permeability but reduce aqueous solubility.
- Cycloalkane Ring Variations : Compounds with cyclopentane (Rf = 0.54) and cyclohexane (Rf = 0.63) rings exhibit distinct polarity profiles, likely due to ring size and steric effects. Smaller cyclopentane rings correlate with higher synthetic yields (91% vs. 84% for cyclohexane), suggesting favorable thermodynamics or reduced steric hindrance .
- Ester vs. Oxo Functional Groups: The target compound’s ester group contrasts with the oxo groups in cyclopentane/cyclohexane analogs.
Biological Activity
Ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate, also known by its CAS number 1455853-00-5, is a compound that has garnered interest due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 254.28 g/mol. The compound features a piperidine ring linked to a dioxopyrrolidine moiety, which is crucial for its biological activity.
Pharmacological Activities
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a structural analog, demonstrated significant protection in various seizure models including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test in mice . The ED50 values for AS-1 were reported as follows:
| Test | ED50 (mg/kg) |
|---|---|
| Maximal Electroshock (MES) | 67.65 |
| Subcutaneous PTZ | 42.83 |
These findings suggest that compounds derived from this class may be effective in treating different types of epilepsy.
Mechanism of Action
The mechanism by which these compounds exert their anticonvulsant effects appears to involve modulation of ionotropic glutamate receptors and other pathways associated with neuronal excitability. For example, AS-1 has been noted for its ability to interact with the glutamate transporter EAAT2, enhancing its pharmacological profile as an anticonvulsant .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety. The presence of the dioxopyrrolidine structure is essential for the anticonvulsant activity observed in related compounds. Modifications to the benzyl group or alterations in the piperidine ring can significantly impact the biological activity and metabolic stability of these compounds.
Case Studies
Several studies have documented the effects of this compound and its analogs:
- Study on AS-1 : This compound exhibited potent anticonvulsant properties in multiple animal models and showed a favorable safety profile during rotarod tests .
- Metabolic Stability Assessment : In vitro studies indicated that AS-1 undergoes minimal metabolic change by human liver microsomes, suggesting good metabolic stability which is advantageous for therapeutic applications .
- Synergistic Effects : The combination of AS-1 with valproic acid demonstrated a supra-additive effect against PTZ-induced seizures, indicating potential for combination therapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
